molecular formula C6H2Cl2O2 B8745268 2,3-Dichloro-1,4-benzoquinone CAS No. 26912-70-9

2,3-Dichloro-1,4-benzoquinone

Cat. No.: B8745268
CAS No.: 26912-70-9
M. Wt: 176.98 g/mol
InChI Key: USAYMJGCALIGIG-UHFFFAOYSA-N
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Description

2,3-Dichloro-1,4-benzoquinone (2,3-DCBQ, CAS 84-58-2) is a chlorinated derivative of 1,4-benzoquinone, characterized by two chlorine substituents at the 2- and 3-positions of the benzene ring. It is a yellow to dark purple crystalline solid, soluble in organic solvents like methanol and benzene but insoluble in water . This compound is synthetically versatile, serving as a precursor in organic reactions such as nucleophilic substitutions and Michael additions. Notably, 2,3-DCBQ derivatives, like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, are used in spectrophotometric determinations due to their electron-accepting properties . While its direct biological activity is less documented compared to naphthoquinone analogs, 2,3-DCBQ plays a role in detoxification pathways, transforming into less toxic metabolites like 2,3-dichloro-4-methoxyphenol under specific conditions .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural integrity of 2,3-Dichloro-1,4-benzoquinone?

Methodological Answer: Structural confirmation requires a combination of techniques:

  • X-ray crystallography : Resolve molecular geometry and intermolecular interactions (e.g., π-π stacking in charge-transfer complexes) .
  • NMR spectroscopy : Identify substitution patterns (e.g., chlorine positions) and monitor reaction intermediates. For example, 1^1H NMR distinguishes hydroquinone and quinone forms .
  • LC-MS : Track reaction pathways (e.g., nucleophilic substitution) by identifying molecular ion peaks and fragmentation patterns .
  • IR spectroscopy : Detect functional groups (e.g., C=O stretching at ~1650 cm1^{-1}) .

Q. How can researchers determine the electrochemical properties of this compound in non-aqueous solvents?

Methodological Answer: Use single potential step chronoamperometry to measure diffusion coefficients (DD) in solvents like acetonitrile. Key steps:

Prepare a three-electrode system (glassy carbon working electrode, Pt counter electrode, Ag/Ag+^+ reference).

Record current-time transients under controlled potential.

Apply the Cottrell equation: I=nFAD1/2C/π1/2t1/2I = nFAD^{1/2}C/\pi^{1/2}t^{1/2}, where AA = electrode area, CC = concentration .
Data Example :

SolventDiffusion Coefficient (DD, cm2^2/s)Reference
Acetonitrile2.1×1052.1 \times 10^{-5}

Advanced Research Questions

Q. How can computational models resolve contradictions in the oxidative reactivity of this compound?

Methodological Answer: Discrepancies in autoxidation rates (e.g., unexpected fast reactivity despite high redox potential) require DFT calculations to evaluate:

  • Charge-transfer complex stability : Hydride transfer barriers and carbocation intermediate stability .
  • Secondary orbital interactions : Overlap between substrate π orbitals and the quinone’s LUMO .
  • Linear free energy relationships (LFER) : Correlate substituent electronic effects (Hammett σ values) with reaction rates .

Q. What strategies optimize the synthesis of charge-transfer complexes using this compound?

Methodological Answer: Design donor-acceptor systems with controlled stoichiometry:

Co-crystallization : Combine hydroquinone (donor) and quinone (acceptor) in a 1:1 molar ratio in methanol/water .

Stacking geometry : Ensure parallel molecular planes (tilt <2°) for π-π interactions (centroid distance: 3.5–3.9 Å) .

Hydrogen bonding : Stabilize networks via O–H···O interactions (e.g., water-mediated bridges) .

Q. How do substituents influence the antitumor activity of this compound derivatives?

Methodological Answer: Evaluate structure-activity relationships (SAR) through:

  • In vivo testing : Inject derivatives into mice with ascitic sarcoma 180; measure tumor inhibition rates .
  • Mechanistic assays :
    • Osmotic fragility tests : Quantify hemolysis at varying concentrations .
    • Na+^+/K+^+-ATPase inhibition : Use enzyme-linked spectrophotometric assays .
      Data Example :
Derivative (R Group)Tumor Inhibition (%)Hemolysis Threshold (mM)
R = H440.15
R = Cl680.08
R = NH2_2520.12
Source:

Q. Data Contradiction Analysis

Q. Why do some nucleophilic substitutions with this compound yield monosubstituted products instead of cyclized derivatives?

Methodological Answer: Contradictions arise from reaction conditions:

  • Base selection : Triethylamine promotes monosubstitution, while stronger bases (e.g., KOtBu) enable cyclization via dianion intermediates .
  • Steric effects : Bulky nucleophiles (e.g., pyrazole) hinder second substitution .
  • Temperature : Heating (80°C) favors cyclization by overcoming kinetic barriers .

Q. How can researchers mitigate variability in this compound’s photochemical behavior?

Methodological Answer: Address light-induced variability via:

  • Wavelength control : Use UV filters (e.g., 365 nm) to isolate specific excitation pathways .
  • Quenching studies : Add radical scavengers (e.g., TEMPO) to identify reactive intermediates .
  • Kinetic modeling : Fit time-resolved UV-vis data to pseudo-first-order rate equations .

Q. Method Development

Q. What advanced oxidation processes (AOPs) effectively degrade this compound in water?

Methodological Answer: Optimize AOPs using response surface methodology (RSM):

UV/H2_2O2_2 : Vary H2_2O2_2 concentration (0.1–1.0 mM) and UV intensity (10–50 mW/cm2^2) .

Ozonation : Monitor ozone dosage (0.5–2.0 mg/L) and pH (3–9) .

Kinetic analysis : Use pseudo-second-order models to fit degradation curves (R2>0.95R^2 > 0.95) .

Comparison with Similar Compounds

Comparison with Similar Chlorinated Benzoquinones

Structural and Physical Properties

The reactivity and applications of chlorinated benzoquinones depend on the number and positions of chlorine atoms. Key analogs include:

Compound Molecular Formula Molecular Weight (g/mol) Substituent Positions Solubility Key Applications/Reactivity
2,3-Dichloro-1,4-BQ C₆H₂Cl₂O₂ 176.98 2,3-positions Soluble in MeOH, benzene Precursor for methoxyphenols ; electron acceptor in spectrophotometry
2,5-Dichloro-1,4-BQ C₆H₂Cl₂O₂ 176.98 2,5-positions Insoluble in water Urease inhibitor; decomposes in aqueous solutions, affecting inhibition efficacy
2,6-Dichloro-1,4-BQ C₆H₂Cl₂O₂ 176.98 2,6-positions Insoluble in water Toxic disinfection by-product (DBP) in drinking water; precursor to trichloro derivatives
Tetrachloro-1,4-BQ (TCBQ) C₆Cl₄O₂ 245.88 2,3,5,6-positions Low water solubility High reactivity in cross-linking enzymes; detoxified to dichloro-dihydroxy derivatives

Reactivity and Chemical Behavior

  • Chlorination Degree : Higher chlorination increases electrophilicity and reaction diversity. TCBQ undergoes multi-site substitutions (e.g., with thiols or amines), enabling cross-linking reactions, whereas dichloro analogs exhibit selective reactivity .
  • Substituent Position :
    • 2,3-DCBQ : Chlorines at adjacent positions enhance electron-withdrawing effects, facilitating nucleophilic attacks at the 5- and 6-positions .
    • 2,5-DCBQ : Symmetrical substitution reduces steric hindrance, favoring decomposition into reactive intermediates in aqueous media .
    • 2,6-DCBQ : Chlorines at para positions increase stability, making it a persistent DBP with environmental toxicity .

Properties

CAS No.

26912-70-9

Molecular Formula

C6H2Cl2O2

Molecular Weight

176.98 g/mol

IUPAC Name

2,3-dichlorocyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C6H2Cl2O2/c7-5-3(9)1-2-4(10)6(5)8/h1-2H

InChI Key

USAYMJGCALIGIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C(=C(C1=O)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1,4-benzoquinone Q-4 (2.0 g, 18.52 mmol) in diethyl ether-chloroform (4:1, 90 mL) at 0° C. and under N2 atmosphere was added sulfuryl chloride (3.0 mL, 37.0 mmol) dropwise over a period of 30 min. The reaction mixture was poured onto crushed ice, and extracted with diethyl ether (3×100 mL). Silver (I) oxide (10 g, 43.15 mmol) was added to the combined diethyl ether layers and the mixture was stirred for 1 h. After filtration, the filtrate was concentrated in vacuo to obtain crude Q-6, which was purified by column chromatography (silica gel, 10% ethyl acetate-pet. ether) to afford compound Q-6 (2.3 g, 71%) as a pale yellow solid. TLC Rf=0.6 (petroleum ether-EtOAc, 9:1); MS (ES) m/z 176 (M−H)−.
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diethyl ether chloroform
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Synthesis routes and methods II

Procedure details

1,4-Benzoquinone (2.01 g, 18.59 mmol) was dissolved in dry ether (50 mL) and dry chloroform (20 mL). The flask was placed under a constant flow of nitrogen and sulfuryl dichloride (5.02 g, 37.2 mmol) added dropwise over 15 minutes at 0° C. After 30 minutes the mixture was warmed to room temperature, stirred for another 30 minutes, returned to the ice-bath and treated with Et2O (25 mL) and conc. H2SO4 (30 mL). After 45 minutes the mixture was poured onto ice-water and extracted with further Et2O (3×75 mL). The combined organics were dried (MgSO4), filtered and concentrated to ca. 125 mL volume, whereupon silver oxide (9.96 g, 43 mmol) was added and the mixture stirred in the abscence of light for 1 hour. The mixture was filtered through celite, washing with ether and chloroform. Evaporation of the filtrate afforded an orange/yellow solid. The mixture was purified by flash chromatography, loading onto silica, eluting with a gradient of 0 to 20% EtOAc/Iso-Hexanes, holding at 9%, then re-purified by flash chromatography, loading onto silica, eluting with a gradient of 5 to 60% EtOAc/Iso-Hexanes, holding at 35%. This afforded compound x (1.15 g, 34.9%) as a bright yellow powder.
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